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molecular formula C11H12N2O B8650719 1-Benzyloxymethyl-1H-pyrazole

1-Benzyloxymethyl-1H-pyrazole

Cat. No. B8650719
M. Wt: 188.23 g/mol
InChI Key: BWKFRMLXSRXAOO-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

Chloromethoxymethyl-benzene (purity ˜60%, 2.0 mL, 14 mmol) was added dropwise to a stirred solution of 1H-pyrazole (1.93 g, 28.4 mmol) in DMF (10 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for an additional 1.5 h. The reaction was then quenched by the addition of concentrated aqueous NH3 (1 mL). The reaction mixture was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (elution with DCM/MeOH 1:20) to give the title compound. MS (m/z): 189.0 [M+H+].
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>CN(C=O)C>[CH2:4]([O:3][CH2:2][N:11]1[CH:15]=[CH:14][CH:13]=[N:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Name
Quantity
1.93 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of concentrated aqueous NH3 (1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (elution with DCM/MeOH 1:20)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCN1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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